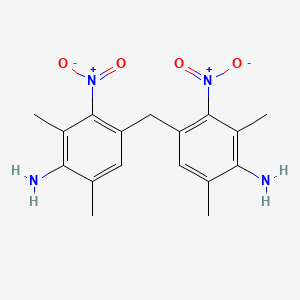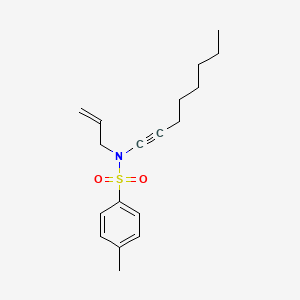![molecular formula C14H20N2O B12532230 (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one CAS No. 831194-42-4](/img/structure/B12532230.png)
(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of a phenyl group attached to a butanone backbone, with a dimethylaminoethyl group linked through an imine bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one typically involves the condensation of 1-phenylbutan-1-one with 2-(dimethylamino)ethylamine. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:
1-Phenylbutan-1-one+2-(Dimethylamino)ethylamine→(3E)-3-[2-(Dimethylamino)ethyl]imino-1-phenylbutan-1-one+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The imine bond can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted imines or amines.
Applications De Recherche Scientifique
(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one involves its interaction with specific molecular targets. The imine bond allows it to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylpropan-1-one
- (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylpentan-1-one
- (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylhexan-1-one
Uniqueness
(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
831194-42-4 |
|---|---|
Formule moléculaire |
C14H20N2O |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)ethylimino]-1-phenylbutan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-12(15-9-10-16(2)3)11-14(17)13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3 |
Clé InChI |
FHRHGXYSEVTCHR-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCN(C)C)CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


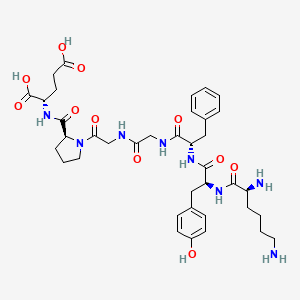
![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)
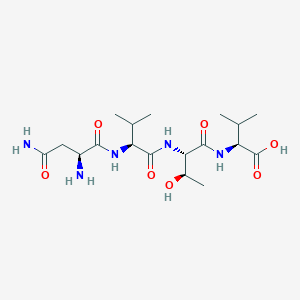
![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)
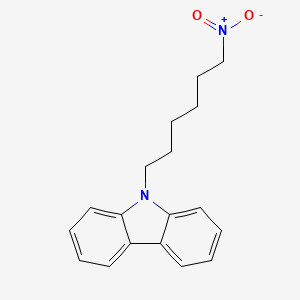
![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)
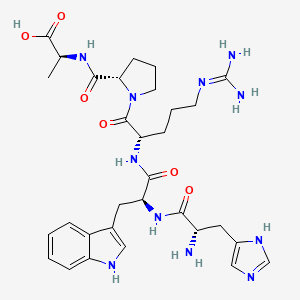
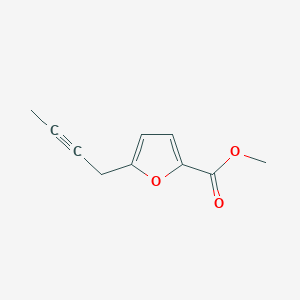
![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)
